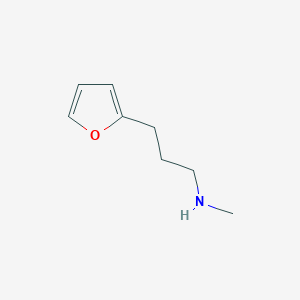![molecular formula C15H9ClN2O2 B188020 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione CAS No. 34403-63-9](/img/structure/B188020.png)
2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione typically involves the condensation of 3-chlorobenzaldehyde with isoindole-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in the development of anticancer drugs.
Industry: It can be used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-[(3-Bromo-benzylidene)-amino]-isoindole-1,3-dione
- 2-[(3-Fluoro-benzylidene)-amino]-isoindole-1,3-dione
- 2-[(3-Methyl-benzylidene)-amino]-isoindole-1,3-dione
Comparison: Compared to its analogs, 2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione exhibits unique properties due to the presence of the chlorine atom. This halogen atom can influence the compound’s reactivity, biological activity, and overall stability. For instance, the chlorine atom may enhance the compound’s antimicrobial activity compared to its methyl or fluoro analogs.
Properties
CAS No. |
34403-63-9 |
|---|---|
Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
2-[(E)-(3-chlorophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-11-5-3-4-10(8-11)9-17-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-9H/b17-9+ |
InChI Key |
SXMXENXKEMLOIW-RQZCQDPDSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC(=CC=C3)Cl |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=CC(=CC=C3)Cl |
Key on ui other cas no. |
34403-63-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


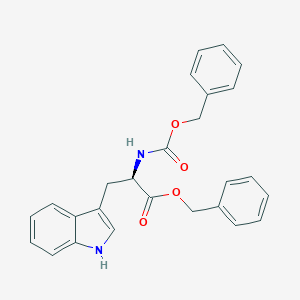
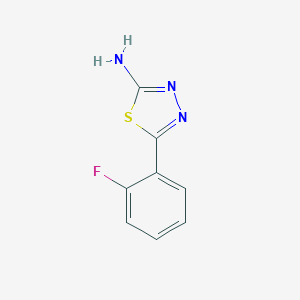
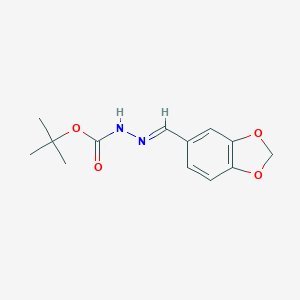
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)

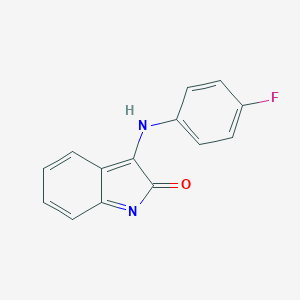
![N/'-[(p-Tolyl)sulfonyl]isonicotinic hydrazide](/img/structure/B187949.png)
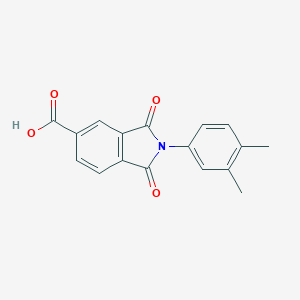

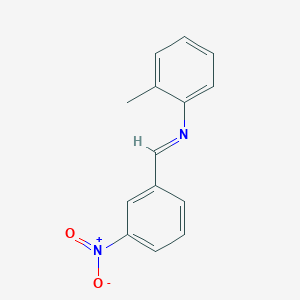
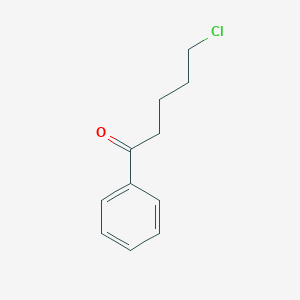
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
